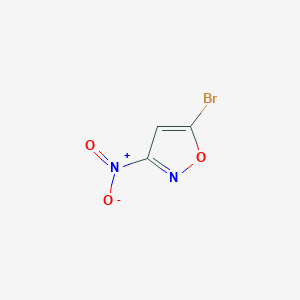
5-Bromo-3-nitroisoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3-nitroisoxazole is a heterocyclic compound featuring a five-membered ring structure with bromine and nitro substituents. Isoxazoles are known for their significant role in medicinal chemistry due to their diverse biological activities and synthetic versatility .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-nitroisoxazole typically involves the nitration of 5-bromo-isoxazole. This can be achieved using a nitrating mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . Another method involves the cycloaddition reaction of nitrile oxides with alkynes, which can be catalyzed by copper (I) or ruthenium (II) complexes .
Industrial Production Methods
Industrial production of this compound often employs eco-friendly and cost-effective synthetic strategies. Metal-free synthetic routes are preferred to avoid the high costs and toxicity associated with metal catalysts .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-nitroisoxazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro group can be replaced by nucleophiles such as amines or thiols under basic conditions.
Cycloaddition: It can participate in 1,3-dipolar cycloaddition reactions with dipolarophiles like alkenes or alkynes.
Common Reagents and Conditions
Nucleophilic Substitution: Bases like sodium hydroxide or potassium carbonate are commonly used.
Reduction: Reducing agents such as tin(II) chloride or iron powder in hydrochloric acid.
Cycloaddition: Copper (I) or ruthenium (II) catalysts are often employed.
Major Products
Nucleophilic Substitution: Substituted isoxazoles with various functional groups.
Reduction: 5-Bromo-3-aminoisoxazole.
Cycloaddition: Isoxazole derivatives with diverse substituents.
Scientific Research Applications
5-Bromo-3-nitroisoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Acts as a ligand in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential as an anticancer and antimicrobial agent.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Bromo-3-nitroisoxazole involves its interaction with specific molecular targets. For instance, it can act as an allosteric modulator of AMPA receptors, enhancing or inhibiting their activity . The nitro group plays a crucial role in its reactivity, facilitating various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
5-Nitroisoxazole: Lacks the bromine substituent but shares similar reactivity and applications.
3-Bromo-5-nitroisoxazole: Positional isomer with different reactivity due to the placement of substituents.
5-Bromo-3-aminoisoxazole: Reduction product of 5-Bromo-3-nitroisoxazole with distinct biological activities.
Uniqueness
This compound is unique due to the presence of both bromine and nitro groups, which confer distinct electronic and steric properties. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C3HBrN2O3 |
|---|---|
Molecular Weight |
192.96 g/mol |
IUPAC Name |
5-bromo-3-nitro-1,2-oxazole |
InChI |
InChI=1S/C3HBrN2O3/c4-2-1-3(5-9-2)6(7)8/h1H |
InChI Key |
AYNLPQKCMBOPRH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(ON=C1[N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(S)-3-Chloro-7-prolyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B13351899.png)
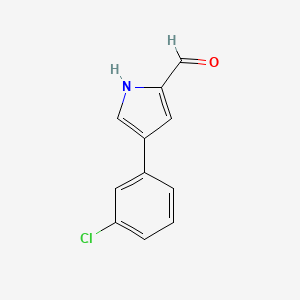
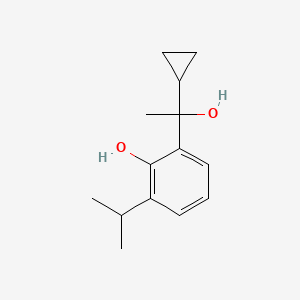
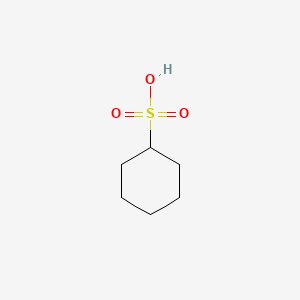

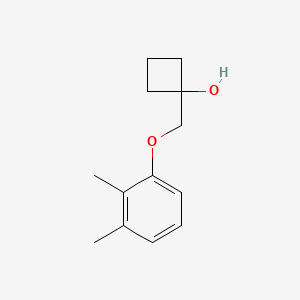
![4-{[(3-Nitrophenyl)acetyl]amino}benzenesulfonyl fluoride](/img/structure/B13351941.png)
![(2-(1-Methyl-1H-pyrazol-4-yl)-3-(phenylsulfonyl)-3H-imidazo[4,5-b]pyridin-7-yl)boronic acid](/img/structure/B13351955.png)
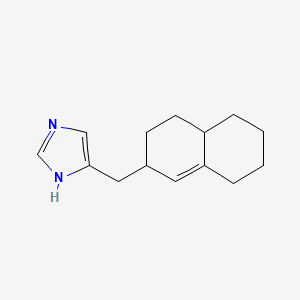
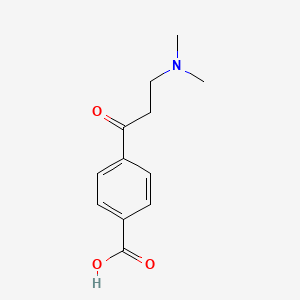
![6-(1,3-Benzodioxol-5-yl)-3-[(tert-butylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13351967.png)

![4-(2-{3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}vinyl)phenyl methyl ether](/img/structure/B13351977.png)
